Chemical structure and properties of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine
Chemical structure and properties of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine
Executive Summary
This technical guide profiles 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine , a high-value heterocyclic scaffold in modern drug discovery. Characterized by the fusion of a basic piperidine ring with an electron-deficient trifluoromethyl-pyrazole, this moiety serves as a "privileged pharmacophore." It is extensively utilized to modulate lipophilicity, metabolic stability, and binding affinity in kinase inhibitors, GPCR ligands, and serine protease inhibitors (e.g., Factor Xa). This document details its physicochemical properties, validated synthesis protocols, and medicinal chemistry applications.[1][2][3]
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10][11][12]
Core Identity
-
IUPAC Name: 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine
-
CAS Number: 2103644-61-5 (Dihydrochloride salt); 1421130-38-2 (related isomer/free base generic)
-
Molecular Formula: C
H F N -
Molecular Weight: 219.21 g/mol (Free base)
-
SMILES: FC(F)(F)C1=CC(C2CCNCC2)=NN1
Structural Analysis & Tautomerism
The pyrazole ring exhibits annular tautomerism. In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the trifluoromethyl group can be defined at the 3- or 5-position relative to the nitrogen bearing the hydrogen.
-
Tautomer A (3-CF
): The CF group is at position 3; the piperidine is at position 5. -
Tautomer B (5-CF
): The CF group is at position 5; the piperidine is at position 3.
While often drawn as the 3-piperidyl-5-trifluoromethyl tautomer for nomenclature consistency, the equilibrium is solvent-dependent. The electron-withdrawing nature of the -CF
Key Physicochemical Parameters
| Property | Value (Approx.) | Significance in Drug Design |
| pKa (Piperidine NH) | ~10.8 - 11.0 | Highly basic; exists as a cation at physiological pH, enhancing solubility. |
| pKa (Pyrazole NH) | ~10.6 | The CF |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; CF |
| H-Bond Donors | 2 (Piperidine NH, Pyrazole NH) | Critical for active site interactions (e.g., hinge binding in kinases). |
| H-Bond Acceptors | 3 (N atoms, F atoms weak) | Fluorine atoms can engage in orthogonal multipolar interactions. |
Synthesis & Manufacturing Protocols
The most robust synthetic route utilizes a Claisen condensation followed by a hydrazine cyclization . This modular approach allows for the introduction of the trifluoromethyl group early in the sequence.
Synthetic Pathway Diagram
Detailed Experimental Protocol
Step 1: Claisen Condensation
-
Reagents: tert-Butyl 4-acetylpiperidine-1-carboxylate (1.0 eq), Ethyl trifluoroacetate (1.2 eq), LiHMDS (1.0 M in THF, 1.3 eq).
-
Procedure: In a dry flask under N
, cool a solution of LiHMDS in THF to -78°C. Dropwise add a solution of tert-butyl 4-acetylpiperidine-1-carboxylate in THF. Stir for 1 hour to form the enolate. Add ethyl trifluoroacetate dropwise. Allow the mixture to warm to room temperature (RT) and stir for 16 hours. -
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc. The resulting -diketone intermediate is often used directly without extensive purification.
Step 2: Pyrazole Cyclization
-
Reagents: Crude
-diketone intermediate, Hydrazine hydrate (2.0 eq), Ethanol. -
Procedure: Dissolve the intermediate in ethanol. Add hydrazine hydrate. Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor by LC-MS for the formation of the pyrazole ring.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the tert-butyl 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate.
Step 3: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure: Dissolve the protected pyrazole in DCM. Add the acid source at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate to dryness. If using HCl, the product is isolated as the dihydrochloride salt (stable solid). For the free base, neutralize with NaHCO
and extract with DCM/MeOH (9:1).
Medicinal Chemistry Applications
The 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine moiety is a versatile template. Its value lies in the specific "Fluorine Effect"—the CF
Pharmacophore Mapping & SAR Logic
Case Studies in Drug Discovery
-
Factor Xa Inhibitors (Anticoagulants):
-
Mechanism: The pyrazole-piperidine core serves as a neutral, lipophilic surrogate for the highly basic benzamidine group found in early generation inhibitors. The piperidine nitrogen is often derivatized to bind to the S4 pocket of the enzyme.
-
Example: Analogs of DPC423 utilize the trifluoromethyl-pyrazole to occupy the S1 pocket, providing crucial hydrophobic contacts while maintaining a specific H-bond network.
-
-
TDO2 Inhibitors (Immuno-oncology):
-
Mechanism: Tryptophan 2,3-dioxygenase (TDO2) inhibitors often feature the indole-pyrazole or piperidine-pyrazole motif. The CF
group fits into hydrophobic clefts within the enzyme, enhancing potency over non-fluorinated analogs.
-
-
Kinase Inhibition:
-
The pyrazole NH and N2 nitrogen act as a donor-acceptor pair, mimicking the adenine ring of ATP. This makes the scaffold an excellent "hinge binder" for various kinases (e.g., JAK, Aurora).
-
Handling & Safety Information
While specific toxicological data for this intermediate may be limited, standard safety protocols for fluorinated heterocycles apply.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Signal Word: Warning.
-
Handling:
-
The dihydrochloride salt is hygroscopic; store in a desiccator.
-
Free base may be sensitive to CO
in the air (forming carbamates); store under inert gas (Argon/Nitrogen).
-
-
Fluorine Safety: Unlike reagents like DAST, the CF
group on the pyrazole ring is chemically stable and does not release HF under standard physiological or laboratory conditions.
References
-
Pinto, D. J., et al. (2001).[4] "Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa."[4] Journal of Medicinal Chemistry. Link
-
Bonacorso, H. G., et al. (2017). "Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems." RSC Advances. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine" (Structural Analog Reference). Link
-
Sigma-Aldrich. "3-(Trifluoromethyl)pyrazole Product Information." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. revistabionatura.org [revistabionatura.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
